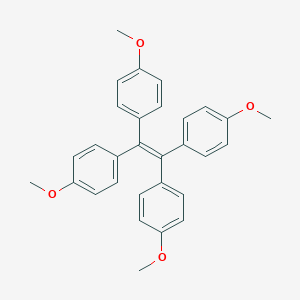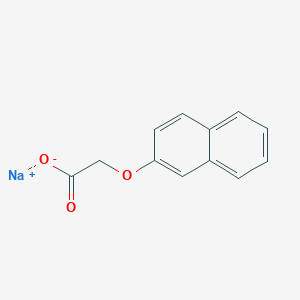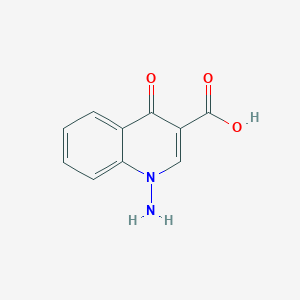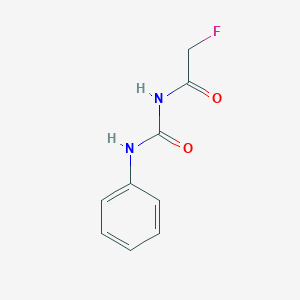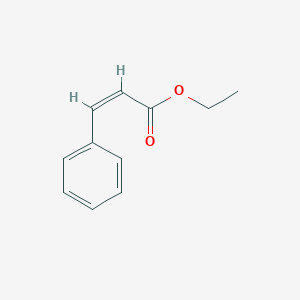
Ethyl cinnamate
概要
説明
Ethyl cinnamate is the ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" . The p-methoxy derivative is reported to be a monoamine oxidase inhibitor .
Synthesis Analysis
Ethyl cinnamate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid . It can also be prepared by Claisen-type condensation of ethyl acetate and benzaldehyde in the presence of sodium metal .Molecular Structure Analysis
The molecular formula of Ethyl cinnamate is C11H12O2 . The IUPAC name is ethyl (E)-3-phenylprop-2-enoate . The molecular weight is 176.21 g/mol .Chemical Reactions Analysis
Ethyl cinnamate is used in the synthesis of cinnamides and cinnamates, which have been evaluated for antimicrobial activity against pathogenic fungi and bacteria . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
Ethyl cinnamate has a fruity and balsamic odor, reminiscent of cinnamon with an amber note . It has a density of 1.1±0.1 g/cm3, a boiling point of 269.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Ethyl cinnamate, along with other synthetic cinnamides and cinnamates, has been studied for its antimicrobial potential against pathogenic fungi and bacteria .
- Methods of Application : The compounds were prepared and their antimicrobial activity was evaluated using microdilution testing in broth. The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .
- Results : Ethyl cinnamate (compound 3) showed an MIC (Minimum Inhibitory Concentration) of 726.36 µM against bacteria. The antibacterial activity increased with the length of the carbonic radical chain in the compound . Compound 6 (butyl cinnamate) and compound 18 showed additive effects when evaluated for potential synergistic effects with nystatin (fungi) and amoxicillin (bacteria) .
Tissue Clearing
- Scientific Field : Histology
- Application Summary : Ethyl cinnamate is used in tissue clearing, a process that turns otherwise turbid and opaque tissue transparent, enabling imaging deep within tissues .
- Methods of Application : The refractive index of the tissue is homogenized and matched to the surrounding media to turn the tissue transparent. This is achieved by immersing the tissue in a high-refractive index solution .
- Results : Depending on the fluorescent signal and optics employed, images up to several millimeters inside of the tissue can be acquired .
Fragrance Industry
- Scientific Field : Perfumery
- Application Summary : Ethyl cinnamate serves as a key ingredient in perfumes, colognes, and other fragrances due to its pleasant, fruity scent .
- Methods of Application : It is added to the fragrance mix during the formulation of the perfume .
- Results : It adds depth and sweetness to fragrances and is often used in floral, fruity, and oriental compositions .
Flavoring Agent
- Scientific Field : Food Industry
- Application Summary : Ethyl cinnamate is utilized as a flavoring agent to impart a sweet, cinnamon-like taste to various products .
- Methods of Application : It is added during the food preparation process .
- Results : It is commonly used in confectionery, bakery items, chewing gum, and beverages .
Cosmetics
- Scientific Field : Cosmetology
- Application Summary : Ethyl cinnamate is incorporated into cosmetic products such as creams, lotions, and soaps .
- Methods of Application : It is added during the formulation of the cosmetic product .
- Results : It adds fragrance while potentially offering antioxidant and antimicrobial properties to skincare formulations .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Application Summary : Ethyl cinnamate finds applications in various industrial processes, including the synthesis of other chemicals and as a solvent in different reactions .
- Methods of Application : It is used in the production process of various industrial products .
- Results : It is also used in the production of plasticizers and as a flavor enhancer in tobacco products .
Medical Intermediate
- Scientific Field : Medicine
- Application Summary : Ethyl cinnamate is used as a medical intermediate .
- Methods of Application : It is used in the synthesis of various pharmaceutical compounds .
- Results : The specific results or outcomes depend on the particular pharmaceutical compound being synthesized .
Pharmaceutical Intermediate
- Scientific Field : Pharmacy
- Application Summary : Ethyl cinnamate serves as a pharmaceutical intermediate .
- Methods of Application : It is used in the production of various pharmaceutical products .
- Results : The specific results or outcomes depend on the particular pharmaceutical product being produced .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl cinnamate is used in organic synthesis .
- Methods of Application : It is used as a reagent or starting material in various organic reactions .
- Results : The specific results or outcomes depend on the particular organic reaction being carried out .
Flavor Enhancer in Tobacco Products
- Scientific Field : Tobacco Industry
- Application Summary : Ethyl cinnamate is used as a flavor enhancer in tobacco products .
- Methods of Application : It is added during the tobacco preparation process .
- Results : It enhances the flavor and aroma of tobacco products .
Production of Plasticizers
- Scientific Field : Plastics Industry
- Application Summary : Ethyl cinnamate is used in the production of plasticizers .
- Methods of Application : It is used in the synthesis of various plasticizers .
- Results : The specific results or outcomes depend on the particular plasticizer being produced .
Key Odor Component in Wines
- Scientific Field : Wine Industry
- Application Summary : Ethyl cinnamate is one of the key odor components reported in Burgundy Pinot noir wines .
- Methods of Application : It naturally occurs in the wine due to the fermentation process .
- Results : It contributes to the unique aroma profile of the wine .
Safety And Hazards
将来の方向性
The use of cinnamic acid, from which Ethyl cinnamate is derived, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Ethyl cinnamate derivatives are also used in cosmetics all over the world as UV filters .
特性
IUPAC Name |
ethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017688 | |
| Record name | ethyl-(E)-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |
| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in alcohols, miscible (in ethanol) | |
| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.051 | |
| Record name | Ethyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00327 [mmHg] | |
| Record name | Ethyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl cinnamate | |
CAS RN |
4192-77-2, 103-36-6 | |
| Record name | Ethyl (E)-cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL CINNAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl-(E)-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
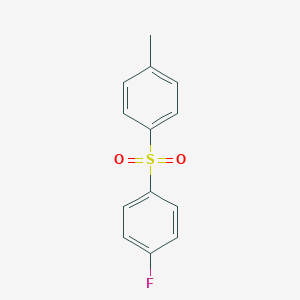
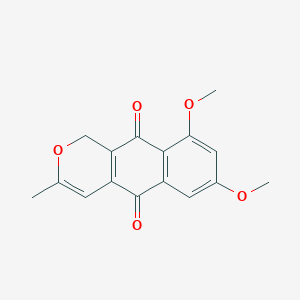
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
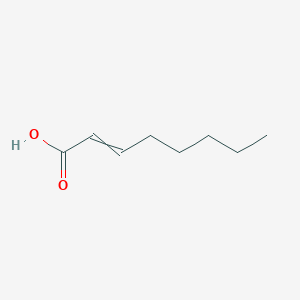
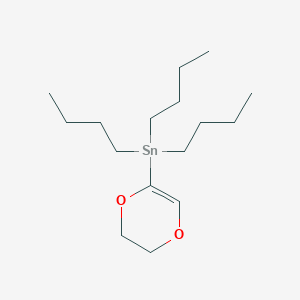
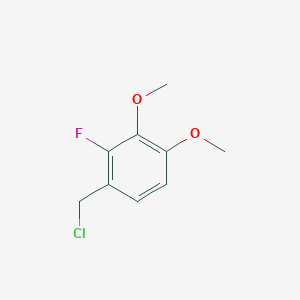
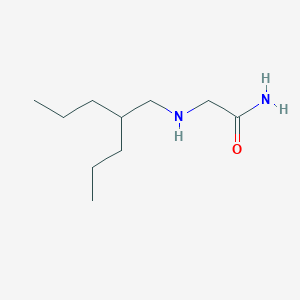
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
